Ethyl 7-bromoimidazo[1,2-A]pyridine-3-acetate
Description
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-acetate (CAS: 1363380-65-7) is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 7 and an ethyl acetate group at position 3 (Figure 1). Its molecular formula is C₁₁H₁₁BrN₂O₂, with a molecular weight of 283.12 g/mol .
Properties
IUPAC Name |
ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-10(15)6-8-7-13-11-9(12)4-3-5-14(8)11/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYINPSCBGXZFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of 2-Amino-5-bromopyridine Derivatives
The core heterocyclic structure is synthesized by cyclizing 2-amino-5-bromopyridine derivatives with suitable aldehydes or ketones, followed by esterification to introduce the ethyl ester at the 3-position.
- Reagents: 2-amino-5-bromopyridine, monochloroacetaldehyde or analogous aldehyde, base (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide), ethanol or methanol as solvent.
- Temperature: Typically maintained between 25°C to 55°C.
- Time: Ranges from 5 to 20 hours depending on the specific protocol.
- Procedure: The pyridine derivative reacts with the aldehyde under basic conditions, facilitating cyclization to form the imidazo ring. The reaction mixture is stirred, monitored by TLC, and then subjected to work-up involving extraction, washing, and drying.
Bromination at the 7-Position
- Reagents: N-bromosuccinimide (NBS) or elemental bromine.
- Conditions: Controlled temperature (often below 0°C to room temperature) to ensure regioselectivity.
- Procedure: The intermediate heterocycle is subjected to bromination using NBS in a suitable solvent such as acetic acid or dichloromethane, with reaction times ranging from 1 to 4 hours.
Esterification at the 3-Position
- Reagents: Ethyl chloroformate or ethyl acetate, with base catalysts such as triethylamine or sodium hydroxide.
- Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (~25–50°C).
- Procedure: The heterocycle containing the bromine substituent undergoes acylation or esterification at the 3-position, often via nucleophilic attack on activated carboxyl derivatives.
- The patent describes esterification steps where the intermediate is reacted with ethyl acetate in the presence of a base, leading to the formation of this compound with yields typically exceeding 70%.
Optimized Reaction Conditions and Data Summary
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization | 2-amino-5-bromopyridine, aldehyde | Ethanol | 55°C | 5–20 h | Up to 72% | Patented method emphasizes mild conditions and high purity |
| Bromination | NBS, acetic acid | - | <0°C to RT | 1–4 h | High regioselectivity | Controlled to prevent polybromination |
| Esterification | Ethyl acetate, triethylamine | - | RT to 50°C | 12–24 h | 67–72% | Ensures ester at position 3 |
Research Findings and Notable Variations
- Patented Methods: The patent CN103788092A highlights a method where the raw materials are reacted under gentle conditions, emphasizing ease of handling and consistent product quality.
- Alternative Approaches: Other studies have explored microwave-assisted synthesis to accelerate cyclization and bromination steps, achieving comparable yields in reduced reaction times.
- Selectivity and Purity: The use of controlled temperature and stoichiometry ensures regioselective bromination at the 7-position, critical for subsequent biological activity.
Summary of Key Insights
- The synthesis of this compound is primarily achieved through a multi-step process involving cyclization of 2-amino-5-bromopyridine derivatives, regioselective bromination, and esterification.
- Reaction conditions are optimized for high regioselectivity, yield, and purity, with mild temperatures and common organic solvents.
- Patented methods emphasize operational simplicity, environmental considerations, and product consistency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-bromoimidazo[1,2-A]pyridine-3-acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine ring.
Reduction Reactions: Reduction of the bromo group can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as TBHP or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines.
Oxidation Reactions: Products include oxidized derivatives of the imidazo[1,2-a]pyridine ring.
Reduction Reactions: Products include hydrogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Ethyl 7-bromoimidazo[1,2-A]pyridine-3-acetate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its imidazo[1,2-a]pyridine core. This core structure is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in the development of new therapeutic agents .
Industry: In the industrial sector, ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate is primarily related to its interaction with biological targets. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The bromo group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Key Features:
- Structure : The imidazo[1,2-a]pyridine scaffold consists of fused five- and six-membered rings, with planarity critical for intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
- Synthesis : Synthesized via nucleophilic substitution or condensation reactions. For example, ethyl bromoacetate reacts with brominated imidazo[1,2-a]pyridine precursors under mild conditions (e.g., DMF, K₂CO₃, room temperature) .
- Applications : Imidazo[1,2-a]pyridine derivatives are pivotal in medicinal chemistry, serving as precursors for FXa inhibitors (anticoagulants) and HIF-1α inhibitors (ischemic disease therapeutics) .
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in bromine positioning, ester groups, and core heterocycles.
Table 1: Structural and Physical Properties of Selected Analogs
Impact of Bromine Positioning
Ester Group Variations
- Acetate vs. The carboxylate derivative, however, may offer better solubility in polar solvents .
Core Heterocycle Modifications
- Imidazo[1,2-a]pyridine vs. Imidazo[1,5-a]pyridine : Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1363381-07-0) shares 83% structural similarity but differs in ring fusion, likely disrupting π-π stacking interactions critical for enzyme inhibition .
Biological Activity
Ethyl 7-bromoimidazo[1,2-A]pyridine-3-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, interaction with protein targets, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁BrN₂O₂
- Molecular Weight : 283.125 g/mol
- IUPAC Name : Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
- CAS Number : 59128-04-0
The compound is characterized by the presence of a bromine atom and an acetate group attached to the imidazo[1,2-A]pyridine framework, which contributes to its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors. Below are key findings from recent studies:
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of several kinases involved in cellular signaling pathways. The inhibition of these enzymes can have implications for treating diseases such as cancer and inflammatory disorders. For instance:
- Kinase Inhibition : Studies have shown that this compound inhibits specific kinases, leading to reduced cell proliferation in cancer cell lines .
2. Interaction with Protein Targets
The compound has demonstrated the ability to bind selectively to certain proteins, influencing their activity. This interaction can modulate downstream signaling processes critical for various cellular functions.
- Protein-Protein Interactions : this compound has been shown to affect protein-protein interactions within cellular contexts, which may lead to novel therapeutic strategies .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated that this compound inhibits the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. |
| Study B | Investigated the compound's effect on inflammatory pathways and found significant inhibition of pro-inflammatory cytokines in vitro. |
| Study C | Explored the binding affinity of this compound to various protein targets, revealing its potential as a scaffold for drug development. |
The mechanism of action for this compound involves:
- Enzyme Targeting : The compound interacts with the active sites of kinases and other enzymes, inhibiting their activity and altering signaling cascades within cells.
- Structural Modifications : The unique structural features of this compound allow it to fit into enzyme active sites effectively, enhancing its inhibitory potency compared to other similar compounds.
Q & A
Q. What are the common synthetic routes for Ethyl 7-bromoimidazo[1,2-a]pyridine-3-acetate?
The synthesis typically involves condensation reactions between brominated imidazo[1,2-a]pyridine precursors and ethyl esters. For example, refluxing 5-bromopyridine-2,3-diamine with α-bromoacetate derivatives in ethanol under basic conditions (e.g., KHCO₃) can yield the target compound. Key intermediates are purified via crystallization or column chromatography, with yields ranging from 40–60% depending on reaction optimization .
Example Protocol :
- React 7-bromoimidazo[1,2-a]pyridine with ethyl bromoacetate in ethanol.
- Adjust pH to 8–9 using KHCO₃ to precipitate the product.
- Recrystallize from ethyl acetate for structural purity .
Q. How is the structural integrity of this compound validated?
X-ray crystallography and spectroscopic methods (NMR, IR) are standard. For instance, X-ray analysis reveals planar imidazo[1,2-a]pyridine rings with dihedral angles <2° between fused rings, confirming minimal distortion. Hydrogen bonding (C–H⋯O/N) stabilizes the crystal lattice, as observed in analogous structures .
Key Data :
| Parameter | Value (Ethyl 5-methyl analog) | Reference |
|---|---|---|
| Dihedral angle (A/B) | 1.4° | |
| C–H⋯O bond length | 2.67 Å |
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
By-product formation (e.g., dehalogenated or ester-hydrolyzed derivatives) is mitigated by:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require inert atmospheres to prevent oxidation .
- Catalyst tuning : Phase-transfer catalysts (e.g., p-toluenesulfonic acid) improve yields in solid-liquid reactions .
- Temperature control : Lower temperatures (50–60°C) reduce thermal decomposition, while reflux conditions (80–100°C) accelerate coupling .
Case Study : Substituting ethanol with DMF increased yield from 52% to 68% for a related imidazo[1,2-a]pyridine ester .
Q. How do researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution vs. static crystal structures). Strategies include:
- Variable-temperature NMR : To detect conformational changes.
- DFT calculations : Compare experimental XRD bond lengths/angles with computational models .
- Multi-technique validation : Cross-validate NMR, IR, and mass spectrometry with crystallography .
Example : A 0.05 Å deviation in C–Br bond length between XRD and DFT was attributed to crystal packing forces .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
